1-(4-Bromo-2-fluorophenyl)cyclopentanamine
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Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)cyclopentanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
like other amines, it may interact with various molecular targets and pathways, potentially influencing biological processes through binding to receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclopentanamine: Similar in structure but with different positional isomers.
1-(4-Bromo-2-chlorophenyl)cyclopentanamine: Another halogenated derivative with chlorine instead of fluorine.
Uniqueness
1-(4-Bromo-2-fluorophenyl)cyclopentanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
FYKQGPJKLYKGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |
Origin of Product |
United States |
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